5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes both a pyrazole ring and a piperidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-methylpiperidine with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions involving carboxylation or oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The amino group or other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:
- 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-5-amine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides .
Uniqueness
What sets 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
805181-02-6 |
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Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-amino-1-(1-methylpiperidin-4-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-13-4-2-7(3-5-13)14-9(11)8(6-12-14)10(15)16/h6-7H,2-5,11H2,1H3,(H,15,16) |
InChI Key |
CTTNDAYMRFFQNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C(=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
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